molecular formula C12H16O3 B016045 Ethyl (S)-2-(benzyloxy)propionate CAS No. 54783-72-1

Ethyl (S)-2-(benzyloxy)propionate

Cat. No. B016045
CAS RN: 54783-72-1
M. Wt: 208.25 g/mol
InChI Key: YECFQHZUGDYXTN-JTQLQIEISA-N
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Description

Synthesis Analysis

Ethyl (S)-2-(benzyloxy)propionate can be synthesized through several methods. A notable approach involves the reaction of ethyl 2-acylphenoxyacetates with potassium hydroxide in dry dioxane, leading to the formation of ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates. The stereochemistry of the resulting product varies with the structure of the acyl group used in the reaction (Suzuki, 1985). Additionally, ethyl (S)-2-(benzyloxy)propionate can be prepared from ethyl (S)-lactate, showcasing a method for obtaining the ester through a series of steps, including large scale preparation amenable to optically active forms (Varelis & Johnson, 1995).

Molecular Structure Analysis

The molecular structure of ethyl (S)-2-(benzyloxy)propionate and its derivatives has been elucidated through various spectroscopic methods and sometimes confirmed by X-ray diffraction studies. These analyses reveal the compound's conformation and the spatial arrangement of its atoms, critical for understanding its reactivity and interactions with other molecules. For instance, the synthesis and structural analysis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate provided insights into its molecular structure and potential for antimicrobial and antioxidant activities (Kumar et al., 2016).

Chemical Reactions and Properties

Ethyl (S)-2-(benzyloxy)propionate undergoes various chemical reactions, highlighting its versatility in synthetic chemistry. Its reactions can lead to the formation of diverse functional groups and molecular skeletons, serving as a precursor for many synthetic targets. For example, the preparation of optically active forms from ethyl (S)-lactate and subsequent conversion into (S)-2-(benzyloxy)propanal illustrates its reactivity and the potential for producing various derivatives (Varelis & Johnson, 1995).

Scientific Research Applications

  • Pesticide Science : Ethyl (S)-2-(N-benzoyl-3,4-dichloroanilino)-propionate has been found effective in controlling Avena fatua in cereals. It inhibits stem elongation and prevents phytotoxic accumulation, though its selectivity varies depending on the crop and environmental conditions (Jeffcoat & Harries, 1973).

  • Organic Syntheses : The synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone, which can be used as a precursor for unsaturated sulfones, involves acid-catalyzed benzylation using (−)‐(S)‐2‐(Benzyloxy)Propanal (Enders, Berg & Jandeleit, 2003).

  • Australian Journal of Chemistry : Optically active (S)-2-(benzyloxy)propanal has been prepared from ethyl (S)-lactate, providing two alternative methods for conversion into (S)-2-(benzyloxy) propanal (Varelis & Johnson, 1995).

  • Chemical Intermediates : Ethyl 2-(2-ethoxy-2-oxoethoxy)-propionate has been synthesized under optimal conditions involving temperature, solvent type, and reactant ratios, yielding 58.6% (L. Shubin, 2009).

  • Bulletin of the Chemical Society of Japan : Ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates can be synthesized from ethyl 2-acyl-4-nitrophenoxyacetates. The resulting compounds have cis and trans isomers, depending on the synthetic method used (Tsuneo Suzuki, 1985).

Safety And Hazards

Ethyl propionate is extremely flammable and may cause serious eye irritation and respiratory irritation. It’s suspected of causing genetic effects and may cause cancer5.


Future Directions

The future directions of similar compounds often involve new applications and improvements in synthesis methods. For example, biocatalysis is being explored for the asymmetric synthesis of alkaloids6.


Please note that this information is based on related compounds and topics, and may not accurately represent “Ethyl (S)-2-(benzyloxy)propionate”. Always consult a professional for accurate information.


properties

IUPAC Name

ethyl (2S)-2-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECFQHZUGDYXTN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434887
Record name Ethyl (2S)-2-(benzyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (S)-2-(benzyloxy)propionate

CAS RN

54783-72-1
Record name Ethyl (2S)-2-(benzyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 2-benzyloxypropionate (300 mg) was suspended in 0.1 M phosphate buffer (pH 6.5) (30 mL). “Lipase Fine Grade” (trade name, product of SEIKAGAKU CORPORATION, Rhizopus delemer; 6 mg) was added, followed by stirring at 30° C. for 24 hours. Ethyl acetate was added to the reaction mixture, denatured proteins were removed by filtration through celite. The mixture was adjusted to pH 7.0 with a 1 N aqueous solution of sodium hydroxide, followed by extraction. The organic layer was washed with a 5% aqueous solution of sodium hydrogencarbonate, and then dried over anhydrous sodium sulfate. The solvent was distilled off to afford the title compound as an oil (102 mg, 98.8% ee).
Quantity
300 mg
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30 mL
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Synthesis routes and methods II

Procedure details

The water layer at the time of the extraction with ethyl acetate in Example 3 was collected in its entirety, and was then adjusted to pH 2 with 10% hydrochloric acid. The water layer was then extracted twice with ethyl acetate (100 mL). After the organic layers were combined and dried, the solvent was distilled off to obtain (S)-benzyloxypropionic acid [0.83 g (48.0%), 96% ee]. An aliquot (0.8 g, 4.4 mmol) of the (S)-benzyloxypropionic acid was dissolved in ethanol (10 mL), followed by the addition of concentrated sulfuric acid (0.01 mL). The thus-prepared mixture was then heated under reflux. Eight hours later, the solvent was distilled off, and the residue was extracted with ethyl acetate (20 mL). The extract was washed with a 5% aqueous solution of sodium hydrogencarbonate (10 mL) and water (10 mL), the organic layer was dried, and the solvent was distilled off to obtain (S)-ethyl benzyloxypropionate. It was dissolved in toluene (10 mL), and under ice-cooled stirring, sodium ethoxide (0.33 g, 1.1 eq) was added, followed by stirring at room temperature for 14 hours. By gas chromatography making use of an optically active column, completion of the racemization was confirmed. Thereafter, the reaction mixture was added dropwise into a 10% aqueous solution of citric acid (10 mL). After the organic layer was washed with water (10 mL) and then dried, the solvent was distilled off to afford the title compound (0.74 g). 1H-NMR spectrum data of the compound were in conformity with those of the compound in Example 1. This racemate can be used as a feed for such asymmetric ester hydrolysis as in Examples 1 to 4.
Quantity
0.33 g
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reactant
Reaction Step One
[Compound]
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aqueous solution
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10 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Varelis, BL Johnson - Australian journal of chemistry, 1995 - CSIRO Publishing
A convenient and large scale amenable preparation of optically active ethyl (S)-2-( benzyloxy )propionate (5) from ethyl (S)-lactate (4), and the conversion of the ester (5) by two …
Number of citations: 12 www.publish.csiro.au
KA Parker, W Chang - Organic Letters, 2003 - ACS Publications
The carbamate-protected l-vancosamine glycal, viewed as a universal precursor for vancosamine derivatives, was prepared by a short scheme based on diastereoselective addition of …
Number of citations: 65 0-pubs-acs-org.brum.beds.ac.uk
Y Suzuki, J Wakatsuki, M Tsubaki, M Sato - Tetrahedron, 2013 - Elsevier
Synthesis of chiral ionic liquids containing an imidazole nucleus and chiral centers on N-substituents is reported. [(2S,3S)-2,3-Dihydroxybutane-1,4-bis(3-butylimidazolium)]-[bis(…
W Chang - 2005 - search.proquest.com
Naturally-occurring 3-amino-2, 3, 6-trideoxyhexoses are structural components of a number of important glycosidic and polysaccharide antibiotics and play crucial roles in the …

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